2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperidinyl group
Preparation Methods
The synthesis of 2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include temperatures ranging from 80 to 90°C, which can lead to the formation of byproducts .
Chemical Reactions Analysis
2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can be compared with other similar compounds such as:
4-bromo-2,6-dichloroaniline: This compound has a similar structure but lacks the piperidinyl group.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide: This compound has two piperidinyl groups and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BrCl2N2O2S |
---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21BrCl2N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-12(18)11(17)5-10(13)16/h5-6,9,19-20H,7-8H2,1-4H3 |
InChI Key |
OITPPMJYUDOJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C |
Origin of Product |
United States |
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